molecular formula C12H16N2O4S B5812905 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B5812905
M. Wt: 284.33 g/mol
InChI Key: RXSKCVDJIUCQBP-UHFFFAOYSA-N
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Description

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that belongs to the class of thienyl derivatives. This compound is characterized by its unique structure, which includes a thienyl ring substituted with an aminocarbonyl group, an ethyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate catalysts.

    Substitution Reactions: The introduction of the aminocarbonyl, ethyl, and methyl groups onto the thienyl ring is achieved through substitution reactions. These reactions often require specific reagents and conditions, such as the use of alkyl halides and amines in the presence of a base.

    Coupling Reactions: The final step involves coupling the substituted thienyl ring with a butanoic acid derivative. This step may involve the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienyl ring to a dihydrothienyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothienyl derivatives.

Scientific Research Applications

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thienyl Derivatives: Compounds with similar thienyl rings but different substituents, such as 4-{[3-(aminocarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid.

    Aminocarbonyl Compounds: Compounds with similar aminocarbonyl groups but different ring structures, such as 4-{[3-(aminocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid.

Uniqueness

The uniqueness of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCVDJIUCQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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